6-Bromo-1,3-dimethyl-1H-indazole

Übersicht

Beschreibung

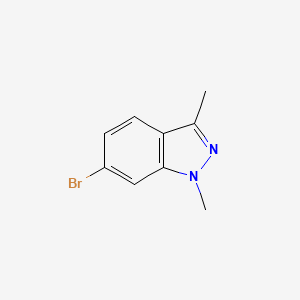

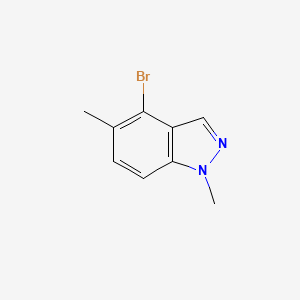

6-Bromo-1,3-dimethyl-1H-indazole is a chemical compound with the molecular formula C9H9BrN2. It has a molecular weight of 225.09 . This compound is a solid at room temperature .

Synthesis Analysis

The synthesis of indazoles, including 6-Bromo-1,3-dimethyl-1H-indazole, has been a topic of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 6-Bromo-1,3-dimethyl-1H-indazole is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Physical And Chemical Properties Analysis

6-Bromo-1,3-dimethyl-1H-indazole is a solid at room temperature . It has a molecular weight of 225.09 . The compound should be stored in a sealed container in a dry room .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Structure

6-Bromo-1,3-dimethyl-1H-indazole and related compounds play a significant role in chemical synthesis. For instance, Lin et al. (2008) developed efficient and scalable chemical approaches to synthesize 3,5,7-trisubstituted 1H-indazoles, identifying them as potent inhibitors of IKK2, an enzyme involved in regulating immune responses and inflammation. This synthesis is notable for its high yield and practicality in preparing these compounds (Lin et al., 2008). Additionally, Hurtado et al. (2009) reported on the synthesis of chromium(III) complexes with terdentate 1H-indazole ligands, showcasing the versatility of indazole derivatives in forming stable, high-yield complexes useful in material science and catalysis (Hurtado et al., 2009).

Biological and Pharmacological Research

Indazole derivatives, including 6-bromo-1,3-dimethyl-1H-indazole, are extensively studied for their biological and pharmacological properties. For example, Mphahlele et al. (2020) synthesized and evaluated a series of 7-carbo-substituted 5-bromo-3-methylindazoles, demonstrating significant inhibition against α-glucosidase activity, highlighting their potential in addressing diabetes and related metabolic disorders (Mphahlele et al., 2020). Another study by Hoang et al. (2020) on the design, synthesis, and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents, identified these compounds as promising candidates for cancer treatment due to their potent anti-proliferative activities (Hoang et al., 2020).

Material Science and Catalysis

In material science and catalysis, indazole derivatives show potential in developing new materials and catalysts. For instance, Yoo et al. (2018) synthesized novel indazole-4,7-dione derivatives as bromodomain inhibitors, which play a crucial role in regulating gene expression in cancer cells, showcasing the applicability of these compounds in medicinal chemistry and drug development (Yoo et al., 2018).

Safety And Hazards

6-Bromo-1,3-dimethyl-1H-indazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . Future research will likely focus on developing novel methods for the regiocontrolled synthesis of substituted indazoles due to their wide range of applications .

Eigenschaften

IUPAC Name |

6-bromo-1,3-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-8-4-3-7(10)5-9(8)12(2)11-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDYCDWCUXKYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1,3-dimethyl-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

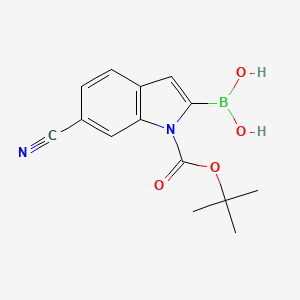

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-tert-Butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1519893.png)

![6-Bromoimidazo[1,2-a]pyridin-2-amine](/img/structure/B1519898.png)

![2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene](/img/structure/B1519903.png)

![2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride](/img/structure/B1519904.png)